8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-5-6-12(25-4)11(7-9)22-10(2)8-21-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHBNWBQTQCFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-5-methylphenyl isocyanate with a suitable imidazo[2,1-f]purine derivative under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and methyl substituents on the aromatic ring and imidazo-purine scaffold undergo oxidation under controlled conditions.
Reagents & Conditions :
- Potassium permanganate (KMnO₄) in acidic media oxidizes methyl groups to carboxylic acids.
- Hydrogen peroxide (H₂O₂) or other mild oxidants target sulfur-containing analogs (not directly observed in this compound but inferred from purine chemistry) .
Products :
- Oxidation of the 5-methylphenyl group yields 8-(2-methoxy-5-carboxyphenyl)-1,7-dimethyl-imidazo-purine-2,4-dione .
- Core purine oxidation may generate hydroxylated derivatives, though specific products require further characterization .
Reduction Reactions
Reduction occurs at electron-deficient sites, particularly carbonyl groups in the dione structure.
Reagents & Conditions :
- Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces carbonyls to secondary alcohols.
- Sodium borohydride (NaBH₄) selectively reduces specific carbonyl positions under milder conditions .
Products :
- Reduction of the 2,4-dione moiety produces 8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,3,4-trihydroimidazo-purine .
Substitution Reactions
The methoxy group and methyl substituents are susceptible to nucleophilic and electrophilic substitutions.
Reagents & Conditions :
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide (NaOMe) | Methanol, reflux |
| Electrophilic Aromatic | Methyl iodide (CH₃I) | Lewis acid catalysts (e.g., AlCl₃) |
Products :
- Methoxy group substitution yields 8-(2-hydroxy-5-methylphenyl)-1,7-dimethyl-imidazo-purine-2,4-dione under acidic hydrolysis .
- Methylation at the purine nitrogen generates quaternary ammonium derivatives .
Comparative Reactivity Table
Mechanistic Insights
- Methoxy Group Reactivity : The electron-donating methoxy group directs electrophilic substitutions to the para position but undergoes demethylation under strong acidic/basic conditions .
- Purine Core Stability : The imidazo-purine system resists ring-opening under standard conditions but may degrade under extreme thermal stress (>200°C) .
Scientific Research Applications
Based on the search results, information regarding the applications of the compound "8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is limited. However, the search results provide information on similar compounds, which can help infer potential applications.
Chemical Research and Industrial Applications
This compound is a complex organic compound that is of interest in chemical research and industrial applications because of its unique structure, which combines an imidazo[2,1-f]purine core with a methoxy-methylphenyl group.
Potential Mechanism of Action
This compound may interact with specific molecular targets, acting as an inhibitor of certain enzymes or receptors and modulating biochemical pathways and cellular processes.
Biological Activities of Similar Compounds
Other compounds belonging to the imidazo[2,1-f]purine family have demonstrated diverse biological activities and have garnered attention in medicinal chemistry.
Antidepressant Activity Some compounds similar to 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine can act as serotonin receptor ligands (5-HT\_1A and 5-HT\_7), which are crucial in mood regulation. In vivo studies demonstrated significant antidepressant-like effects in forced swim tests (FST)[6
Antiviral Properties Some imidazo[2,1-f]purines have exhibited antiviral activity against various viral strains. The mechanism often involves inhibition of viral replication through interaction with viral enzymes.
Anticancer Potential Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Research on related compounds has indicated potential efficacy against human tumor cell lines.
Potential Interactions
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
Serotonin Receptors The compound shows affinity for serotonin receptors which play a significant role in neurotransmission. This interaction can influence mood and anxiety levels.
Enzyme Inhibition It has been suggested that this compound may inhibit phosphodiesterases (PDEs), which are involved in various signaling pathways. Inhibition of PDE4B and PDE10A has been documented for related compounds.
Mechanism of Action
The mechanism by which 8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of this compound can be contextualized by comparing it to other imidazo-purine-dione derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Pharmacological Comparison of Imidazo-Purine-Dione Derivatives
Key Insights from Comparative Analysis
Structural Determinants of 5-HT1A Affinity: Fluorinated Aromatic Groups (e.g., 2-fluorophenyl in AZ-853) enhance 5-HT1A receptor binding (Ki < 1 nM) compared to non-fluorinated analogs . Piperazine Linkers: Alkyl chains with piperazine moieties (e.g., butyl or pentyl) improve receptor engagement and metabolic stability . Methoxy and Methyl Groups: The target compound’s 2-methoxy-5-methylphenyl group may mimic the electron-rich aromatic systems seen in high-affinity ligands like 6h (Ki = 5.6 nM for 5-HT1A) .
Functional Activity and Selectivity :
- AZ-861, with a 3-trifluoromethylphenyl group, exhibits stronger agonism at 5-HT1A compared to AZ-853, likely due to increased lipophilicity and receptor interaction .
- Compounds lacking piperazine substituents (e.g., compound 5) show reduced 5-HT1A affinity but retain PDE inhibitory activity, highlighting divergent structure-activity relationships (SAR) .
Safety and Side Effects: AZ-853 induces weight gain and hypotension due to α1-adrenolytic activity, whereas AZ-861 lacks these effects but causes lipid metabolism disturbances . Piperazine-free analogs (e.g., compound 6h) demonstrate fewer cardiovascular side effects, emphasizing the trade-off between receptor selectivity and safety .
Biological Activity
8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an imidazo[2,1-f]purine core with a methoxy-methylphenyl group, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₅O₃
- Molecular Weight : 251.25 g/mol
- CAS Number : 876672-06-9
The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism by which it exerts its effects may involve:
- Inhibition of Enzymes : It may act as an inhibitor for certain phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways.
- Modulation of Receptors : The compound might influence neurotransmitter systems by modulating receptor activity, particularly in the context of psychiatric disorders.
Antipsychotic and Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit properties that could be beneficial in treating schizophrenia and other neuropsychiatric disorders. For instance:
- Preclinical Models : In animal models, similar compounds have shown efficacy in reducing symptoms associated with schizophrenia without the typical side effects seen with conventional antipsychotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit the release of pro-inflammatory cytokines and modulate immune responses:
- Cytokine Inhibition : It has been observed to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of compounds related to this compound. Notable findings include:
- Schizophrenia Treatment : A study demonstrated that PDE10A inhibitors derived from similar structures exhibit robust antipsychotic activity with minimal extrapyramidal side effects .
- Neuroprotection : Research indicates that these compounds can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
- Inflammation Models : In vivo studies have shown that administration leads to significant reductions in inflammation markers in models of rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
